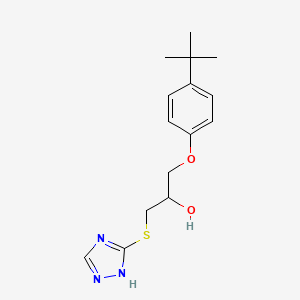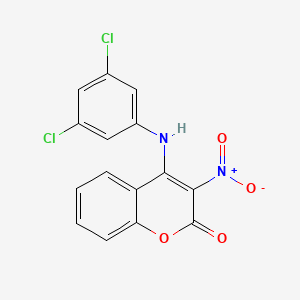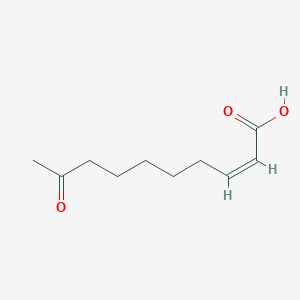![molecular formula C7H3ClN6 B1223583 7-Chlorotetrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B1223583.png)
7-Chlorotetrazolo[5,1-c][1,2,4]benzotriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CTBT is an organic heterotricyclic compound that is tetrazolo[5,1-c][1,2,4]benzotriazine substituted at position 7 by a chloro group. An antifungal and chemosensitising agent that induces oxidative stress in yeast and filamentous fungi and enhances the cytotoxic activity of 5-fluorocytosine and azole antimycotics. It has a role as an antifungal agent. It is an organic heterotricyclic compound and an organochlorine compound.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
7-Chlorotetrazolo[5,1-c]benzo[1,2,4]triazine (CTBT) has been found to exhibit significant antifungal activity against various filamentous fungi, including Aspergillus niger and Aspergillus fumigatus. CTBT induces the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and ultimately inhibiting spore germination and mycelial proliferation. This fungicidal action of CTBT suggests its potential for use in treating infections caused by drug-resistant fungal pathogens, particularly in combination treatments to enhance the effectiveness of other antifungal agents (Culakova et al., 2012).
Antibacterial Properties
CTBT also demonstrates antibacterial properties by inhibiting the growth of both Gram-positive and Gram-negative bacteria. Similar to its antifungal action, CTBT induces the formation of ROS in bacterial cells, contributing to its bactericidal effect. The enhanced susceptibility of bacterial cells to CTBT, compared to other oxidative stress inducers, underlines its potential as a valuable tool in studying bacterial responses to ROS and oxidative stress (Culakova et al., 2013).
Molecular Mechanisms and Genetic Insights
Research has delved into the molecular mechanisms underlying the action of CTBT, particularly its role in inducing oxidative stress in yeast cells. Systematic genetic and transcriptome analyses have identified specific cellular processes affected by CTBT, including mitochondrial functions, DNA repair, and oxidative stress response. This comprehensive approach has elucidated CTBT's mode of action, highlighting its potential to sensitize cells to commonly used antifungal agents by inducing oxidative stress and disrupting cellular homeostasis (Batova et al., 2010).
Eigenschaften
Produktname |
7-Chlorotetrazolo[5,1-c][1,2,4]benzotriazine |
|---|---|
Molekularformel |
C7H3ClN6 |
Molekulargewicht |
206.59 g/mol |
IUPAC-Name |
7-chlorotetrazolo[5,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C7H3ClN6/c8-4-1-2-6-5(3-4)9-10-7-11-12-13-14(6)7/h1-3H |
InChI-Schlüssel |
MFYMBIZGFDNLPT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=NC3=NN=NN23 |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=NC3=NN=NN23 |
Synonyme |
7-chlorotetrazolo(5,1-c)benzo(1,2,4)triazine CTBT cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-2-[2-(4-thiazolyl)-1-benzimidazolyl]acetamide](/img/structure/B1223500.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1223502.png)
![N-cyano-N'-(2-fluorophenyl)carbamimidothioic acid [2-(tert-butylamino)-2-oxoethyl] ester](/img/structure/B1223504.png)
![N,N-dimethyl-3-[4-[(E)-[2-(4-methylpiperidin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide](/img/structure/B1223506.png)
![N-(4-bromophenyl)-2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223507.png)
![4-chloro-3-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B1223508.png)
![1-[1-(Phenylmethyl)-4-piperidinyl]-3-(2-propan-2-ylphenyl)thiourea](/img/structure/B1223509.png)
![1-Butyl-2,4-dioxo-7-thiophen-2-yl-5-pyrido[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1223510.png)


![N-[(4-fluorophenyl)methyl]-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-morpholinecarboxamide](/img/structure/B1223519.png)


![[5-[(4-Methoxyphenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B1223525.png)